Benzoic 4-phenylbutanoic anhydride
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Overview
Description
Benzoic 4-phenylbutanoic anhydride is an organic compound that belongs to the class of aromatic acid anhydrides It is a derivative of benzoic acid and 4-phenylbutanoic acid, forming a symmetrical anhydride
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic 4-phenylbutanoic anhydride can be synthesized through the dehydration of benzoic acid and 4-phenylbutanoic acid. One common method involves the use of acetic anhydride as a dehydrating agent. The reaction typically proceeds as follows:
2C6H5COOH+(CH3CO)2O→(C6H5CO)2O+2CH3COOH
Alternatively, sodium benzoate can be treated with benzoyl chloride to produce benzoic anhydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale dehydration reactions using acetic anhydride or other dehydrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Fractional distillation and recrystallization are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Benzoic 4-phenylbutanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and 4-phenylbutanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.
Aminolysis: Primary or secondary amines, often under mild heating.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Major Products Formed
Hydrolysis: Benzoic acid and 4-phenylbutanoic acid.
Alcoholysis: Benzoic esters and 4-phenylbutanoic esters.
Aminolysis: Benzoic amides and 4-phenylbutanoic amides.
Reduction: Primary alcohols derived from benzoic acid and 4-phenylbutanoic acid.
Scientific Research Applications
Benzoic 4-phenylbutanoic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of esters, amides, and other derivatives.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Biological Studies: Used in studies related to enzyme inhibition and protein modification
Mechanism of Action
The mechanism of action of benzoic 4-phenylbutanoic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, and amines attack the carbonyl carbon, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzoic Anhydride: The simplest symmetrical aromatic acid anhydride, used in similar reactions and applications.
Acetic Anhydride: A widely used anhydride in organic synthesis, known for its reactivity and versatility.
Phthalic Anhydride: An aromatic anhydride used in the production of plasticizers, resins, and dyes.
Uniqueness
Benzoic 4-phenylbutanoic anhydride is unique due to its combination of benzoic and 4-phenylbutanoic acid moieties, which imparts distinct reactivity and properties. Its structure allows for the formation of a diverse range of derivatives, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-phenylbutanoyl benzoate |
InChI |
InChI=1S/C17H16O3/c18-16(13-7-10-14-8-3-1-4-9-14)20-17(19)15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 |
InChI Key |
AZBTYNJGJZZVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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